molecular formula C26H22FN3O3S B2728876 2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 899986-98-2

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2728876
CAS No.: 899986-98-2
M. Wt: 475.54
InChI Key: KTUOWFGEWVWCJC-UHFFFAOYSA-N
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Description

2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O3S and its molecular weight is 475.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research has shown that derivatives similar to the specified compound have been synthesized and evaluated for their antibacterial properties. For example, a study detailed the synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, which exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad, Bhoi, Parmar, & Patel, 2015).

Anti-inflammatory and Analgesic Properties

Several studies have synthesized and tested derivatives for their anti-inflammatory and analgesic effects. A notable example includes the synthesis of novel derivatives that showed significant anti-inflammatory activity, providing a basis for further investigation into their potential as therapeutic agents (Sunder & Maleraju, 2013).

Pharmacological Properties

Compounds with a similar structural framework have been evaluated for various pharmacological properties, including anti-histamine, anti-inflammatory, analgesic, and anti-pyretic effects. Research has identified certain fluorophenyl compounds with notable activity in inhibiting carrageenin-induced edema and demonstrating analgesic effects (Vigorita, Previtera, Basile, Fenech, Costa de Pasquale, Occhiuto, & Circosta, 1988).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities. This research aimed to explore the structural requirements for pharmacophore activity and found significant efficacy in some derivatives against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Antimicrobial and Antifungal Agents

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives has been reported with evaluated in-vitro antibacterial and antifungal activity. This highlights the potential of such compounds in developing new antimicrobial and antifungal agents (Kumar, Kumar, Drabu, Khan, Alam, Malhotra, & Minhaj, 2012).

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-6-9-19(10-7-16)28-23(31)14-29-22-11-8-17(2)12-21(22)26(25(29)33)30(24(32)15-34-26)20-5-3-4-18(27)13-20/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUOWFGEWVWCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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